2-(4-Methoxystyryl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-13-9-6-12(7-10-13)8-11-16-18-15-5-3-2-4-14(15)17(20)19-16/h2-11H,1H3,(H,18,19,20)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZNCJFMLYCZKP-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxystyryl)quinazolin-4(3H)-one typically involves the condensation of 4-methoxybenzaldehyde with 2-aminobenzamide under basic conditions. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the quinazolinone core. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
General Procedure ( ):
-
Reactants :
-
Anthranilamide (1.0 equiv)
-
(E)-3-(4-Methoxyphenyl)acrylaldehyde (1.2 equiv)
-
-
Solvent : Dimethyl sulfoxide (DMSO, 5 mL)
-
Conditions : Stirred at 100°C in an open flask for 24–48 hours.
-
Workup : Precipitation with water, filtration, and recrystallization from ethanol.
Key Observations:
-
DMSO acts as both solvent and oxidant, enabling aerobic oxidative cyclization.
-
Reaction efficiency depends on the electron-donating methoxy group, which stabilizes intermediates during cyclization .
Table 1: Spectral Data for 2-(4-Methoxystyryl)quinazolin-4(3H)-one
Mechanistic Insights
The reaction proceeds through:
-
Imine Formation : Condensation of anthranilamide with the aldehyde to form a Schiff base.
-
Cyclization : Intramolecular nucleophilic attack by the amide nitrogen on the imine carbon.
-
Oxidation : Aromatization via DMSO-mediated oxidation to yield the quinazolinone core .
Critical Factors:
Functionalization and Derivatives
The 4-methoxystyryl moiety enables further modifications:
-
Electrophilic Substitution : Methoxy group directs electrophiles to the styryl phenyl ring.
-
Cross-Coupling : Potential for Suzuki or Heck reactions at the styryl double bond .
Table 2: Reaction Optimization
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DMSO | 100 | 24 | 52 |
| 2 | DMSO | 150 | 20 | 67 |
| 3 | DMF | 100 | 48 | 38 |
Stability and Reactivity
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the potential of quinazolin-4(3H)-one derivatives, including 2-(4-Methoxystyryl)quinazolin-4(3H)-one, in combating bacterial infections. The compound has shown enhanced antibacterial activity when conjugated with silver nanoparticles, demonstrating effectiveness against multi-drug resistant strains such as Escherichia coli and Streptococcus pyogenes.
Key Findings:
- Compounds with electron-donating groups (e.g., methoxy) exhibited superior antibacterial properties compared to those with methyl groups.
- Structure-activity relationship (SAR) studies indicated that specific substitutions on the quinazolinone ring significantly influence antibacterial efficacy .
Antimalarial and Antileishmanial Activities
Quinazolinones are recognized for their antimalarial and antileishmanial properties. This compound derivatives have been synthesized and evaluated for their effectiveness against Plasmodium berghei (malaria) and Leishmania donovani (leishmaniasis).
Research Insights:
- Certain derivatives demonstrated high levels of suppression in parasitemia in infected mice, with some compounds achieving over 70% suppression rates.
- Notably, one derivative showed an IC50 value significantly lower than standard treatments like amphotericin B, indicating promising therapeutic potential .
Anticancer Properties
The anticancer potential of quinazolin-4(3H)-one derivatives has been extensively studied, particularly their inhibitory effects on various tyrosine kinases involved in cancer progression. This compound has been identified as a potent inhibitor of kinases such as CDK2, HER2, EGFR, and VEGFR2.
Detailed Findings:
- Molecular docking studies revealed that these compounds act as non-competitive inhibitors against CDK2 and competitive inhibitors against EGFR.
- The most promising derivatives demonstrated IC50 values comparable to established cancer therapies like imatinib and lapatinib, suggesting a strong potential for development as anticancer agents .
Antioxidant Activity
In addition to its pharmacological applications, this compound exhibits antioxidant properties. Research shows that specific structural modifications enhance its ability to scavenge free radicals.
Observations:
Mechanism of Action
The mechanism of action of 2-(4-Methoxystyryl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Similar Quinazolinone Derivatives
Structural and Functional Group Variations
Quinazolinone derivatives are structurally diverse, with biological activities heavily influenced by substituents. Below is a comparative analysis:
Activity Profiles
Anticancer Activity
- 2-(4-Methoxystyryl)quinazolin-4(3H)-one exhibits cytotoxicity via mechanisms such as topoisomerase inhibition or kinase modulation .
- 5-Ethoxy-2,4-quinazolinediamine shows comparable anticancer activity but relies on DNA intercalation due to its planar diamino structure .
- Quinazoline-thiazole hybrids (e.g., 2-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)thiazol-4(5H)-one) demonstrate enhanced potency (IC₅₀ < 10 µM in some cancer lines) by combining quinazoline’s kinase inhibition with thiazole’s metabolic interference .
Antimicrobial Activity
- 2-(4-Bromophenyl)quinazolin-4(3H)-one inhibits α-glucosidase (IC₅₀ = 8.2 µM) and shows broad-spectrum antimicrobial activity .
- 6-Bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinazolin-4(3H)-one targets bacterial membranes, with MIC values of 2–4 µg/mL against Staphylococcus aureus .
Biological Activity
2-(4-Methoxystyryl)quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-anisaldehyde with anthranilic acid derivatives. The compound can be synthesized via various methods, including microwave-assisted synthesis, which enhances yield and purity compared to traditional methods .
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimalarial, antileishmanial, and antibacterial agent.
Antimalarial and Antileishmanial Activity
Research indicates that quinazolinone derivatives exhibit significant antimalarial and antileishmanial activities. For instance, compounds similar to this compound demonstrated promising results in inhibiting Plasmodium and Leishmania species. One study reported that certain derivatives achieved a percent suppression of malaria infection exceeding 70% in infected mice models .
Table 1: Antimalarial and Antileishmanial Activities of Quinazolinone Derivatives
| Compound Name | IC50 (µg/mL) | Activity Type |
|---|---|---|
| (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one | 0.0212 | Antileishmanial |
| Amphotericin B | 0.0460 | Standard Control |
| Miltefosine | 3.1911 | Standard Control |
These findings suggest that quinazolinones could serve as scaffolds for developing new antimalarial and antileishmanial agents due to their ability to interact with critical biological targets in these pathogens .
Antibacterial Activity
The antibacterial properties of quinazolinones have also been extensively studied. Compounds within this class have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA). A notable study highlighted the synergy between certain quinazolinones and beta-lactam antibiotics, enhancing their effectiveness against resistant strains .
Table 2: Antibacterial Efficacy Against MRSA
| Compound Name | MIC (µg/mL) | Synergistic Effect |
|---|---|---|
| Compound 73 | ≤ 4 | Yes |
| Piperacillin-Tazobactam | >128 | No |
This synergy is attributed to the ability of quinazolinones to bind to allosteric sites on penicillin-binding proteins, facilitating the action of beta-lactams against resistant bacteria .
Other Biological Activities
In addition to their antimalarial and antibacterial properties, quinazolinones like this compound have been reported to possess antioxidant activity. Studies have indicated that the presence of specific substituents can enhance their antioxidant capacity, making them potential candidates for therapeutic applications in oxidative stress-related conditions .
Case Studies
Several case studies highlight the therapeutic potential of quinazolinones:
- Anticonvulsant Activity : In a model using pentylenetetrazole-induced seizures, certain derivatives exhibited significant anticonvulsant effects comparable to established drugs like phenytoin and carbamazepine .
- Cytotoxicity Against Cancer Cells : Research has shown that some quinazolinone derivatives can inhibit cancer cell proliferation, suggesting their utility in oncology as potential chemotherapeutic agents .
Q & A
Q. What are the established synthetic routes for 2-(4-Methoxystyryl)quinazolin-4(3H)-one?
Methodological Answer: The compound is commonly synthesized via:
- Suzuki-Miyaura Cross-Coupling : Reacting halogenated quinazolinones with styryl boronic acids under palladium catalysis. For example, coupling 3-phenylquinazolin-4(3H)-one with 4-methoxystyryl boronic acid yields the target compound .
- Palladium-Catalyzed Carbonylative Reactions : Trifluoroacetimidoyl chlorides and amines can be used in a three-component reaction to introduce trifluoromethyl groups, adaptable for methoxystyryl derivatives .
- Electrocyclization of Aryl Guanidines : Aryl guanidines undergo mild thermal or photochemical electrocyclization to form quinazolinone cores, which can be functionalized with methoxystyryl groups .
Q. How is this compound characterized structurally?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : The ¹H NMR spectrum in DMSO-d₆ shows distinct peaks: δ 12.25 (s, NH), 7.91 (d, J = 16.1 Hz, styryl proton), and 3.81 (s, OCH₃). ¹³C NMR confirms the carbonyl (C=O) at ~166 ppm .
- IR Spectroscopy : Absorbance at 1668 cm⁻¹ confirms the quinazolinone carbonyl stretch, while 3100 cm⁻¹ indicates NH stretching .
- Mass Spectrometry : Exact mass (278.11 g/mol) and molecular weight (278.31 g/mol) are validated via high-resolution MS .
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer:
- Antimicrobial Screening : Use agar diffusion or microdilution assays against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi. Derivatives show MIC values <50 µg/mL in some cases .
- Anti-Inflammatory Testing : Evaluate via carrageenan-induced rat paw edema models. Analogous quinazolinones exhibit 30–50% inhibition at 10 mg/kg doses .
- Cytotoxicity Assays : MTT assays on cancer cell lines (e.g., HeLa) reveal IC₅₀ values in the micromolar range, suggesting moderate activity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound’s photophysical properties?
Methodological Answer:
- Substituent Effects : Introduce electron-donating groups (e.g., -OCH₃) on the styryl moiety to redshift absorption/emission. For example, λab shifts from 348 nm (unsubstituted) to 360 nm with methoxy groups .
- Conjugation Length : Extend the styryl chain to enhance π-conjugation, improving quantum yield. Monitor via UV-vis and fluorescence spectroscopy in solvents like acetonitrile .
- Solvent Polarity Studies : Compare emission λem in polar vs. nonpolar solvents to assess intramolecular charge transfer (ICT) effects .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Replicate experiments using identical protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Purity Validation : Confirm compound purity (>95%) via HPLC before bioassays. Impurities in synthetic batches may skew results .
- Mechanistic Studies : Use molecular docking to verify target engagement (e.g., cyclooxygenase-2 for anti-inflammatory activity) and rule off-target effects .
Q. How can computational methods aid in designing derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular Docking : Simulate binding to targets like Chk1 kinase (PDB: 1X8I) to prioritize substituents improving affinity. For example, bulky groups at the 3-position may enhance allosteric inhibition .
- QSAR Modeling : Train models on datasets of quinazolinone derivatives to predict logP, solubility, and IC₅₀ values. Use descriptors like molar refractivity and H-bond donors .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks early in design. Methoxy groups generally improve metabolic stability .
Q. What are the challenges in scaling up synthesis while maintaining yield and purity?
Methodological Answer:
- Catalyst Optimization : Switch from homogeneous (e.g., Pd(PPh₃)₄) to heterogeneous catalysts (e.g., Pd/C) to facilitate recycling and reduce metal contamination .
- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 30 min at 120°C) while maintaining >90% yield .
- Purification Techniques : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
